molecular formula C10H11FO B15309339 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

Cat. No.: B15309339
M. Wt: 166.19 g/mol
InChI Key: YIDMLGHBFZDESJ-HWKANZROSA-N
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Description

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is a derivative of phenylpropene, featuring a fluorine atom and a methyl group on the benzene ring, along with a hydroxyl group on the propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The aldehyde group of 3-fluoro-2-methylbenzaldehyde reacts with the hydroxyl group of propargyl alcohol to form the desired product through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one.

    Reduction: The double bond in the propene chain can be reduced to form 3-(3-Fluoro-2-methylphenyl)propan-1-ol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

    Oxidation: 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one

    Reduction: 3-(3-Fluoro-2-methylphenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-2-methylphenyl)propanoic acid
  • 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one
  • 3-(3-Fluoro-2-methylphenyl)propan-1-ol

Uniqueness

3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the hydroxyl group enhances its reactivity in various chemical reactions.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(E)-3-(3-fluoro-2-methylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2-6,12H,7H2,1H3/b5-3+

InChI Key

YIDMLGHBFZDESJ-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC=C1F)/C=C/CO

Canonical SMILES

CC1=C(C=CC=C1F)C=CCO

Origin of Product

United States

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